molecular formula C9H6BrNO2 B8540756 2-Bromo-4-cyanophenylacetic acid

2-Bromo-4-cyanophenylacetic acid

Cat. No.: B8540756
M. Wt: 240.05 g/mol
InChI Key: WHNOETLSOYKILQ-UHFFFAOYSA-N
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Description

Significance of Aryl- and Heteroaryl-Acetic Acid Scaffolds in Organic Chemistry

Aryl- and heteroaryl-acetic acid scaffolds are privileged structures in the field of organic and medicinal chemistry. idosi.orgresearchgate.net A scaffold, in this context, refers to the core chemical framework of a molecule. The presence of an aromatic or heteroaromatic ring connected to an acetic acid group provides a unique combination of structural rigidity and functional reactivity. These scaffolds are integral to the synthesis of a multitude of complex organic molecules and are frequently found as key structural motifs in pharmaceuticals and biologically active compounds. researchgate.netnih.gov

The versatility of these scaffolds stems from several key characteristics:

Bioisosteric Replacement: The acetic acid group can mimic other functional groups in biological systems, allowing medicinal chemists to modify drug candidates to improve their properties.

Synthetic Handle: The carboxylic acid group is a highly versatile functional group that can be readily converted into a wide range of other functionalities, such as esters, amides, and alcohols, providing a gateway to diverse chemical libraries. pharmacy180.com

Pharmacophore Component: In many drugs, the aryl-acetic acid moiety is a critical part of the pharmacophore—the essential arrangement of functional groups that enables a molecule to interact with a specific biological target. pharmacy180.com For example, this scaffold is the basis for many non-steroidal anti-inflammatory drugs (NSAIDs). idosi.org

The ability to introduce various substituents onto the aryl or heteroaryl ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, electronic character, and steric profile. This modulation is crucial for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potency and selectivity towards a biological target. researchgate.net

Overview of Halogenated and Cyano-Substituted Phenylacetic Acids in Chemical Research

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) and cyano (-C≡N) groups onto the phenylacetic acid scaffold has been a particularly fruitful strategy in chemical research. These substituents exert profound effects on the molecule's properties.

Halogenated Phenylacetic Acids: Halogens are introduced to modulate a molecule's electronic properties and lipophilicity. They are electron-withdrawing through induction but can be weakly electron-donating through resonance. This dual nature allows for subtle control over the reactivity of the aromatic ring and the acidity of the carboxylic acid. Bromine, in particular, is a common substituent used in the synthesis of intermediates for pharmaceuticals and agrochemicals. nih.govwikipedia.org The carbon-bromine bond can also participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), making brominated phenylacetic acids valuable building blocks for constructing more complex molecular architectures. wikipedia.org For instance, 4-Bromophenylacetic acid is a well-documented intermediate in organic synthesis. wikipedia.org

Cyano-Substituted Phenylacetic Acids: The cyano group is a strong electron-withdrawing group and a versatile synthetic handle. Its presence significantly increases the acidity of the carboxylic acid proton and can influence the molecule's interaction with biological targets. nih.gov The nitrile functionality itself can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct various heterocyclic rings, such as tetrazines and imidazoles. ambeed.com This reactivity makes cyano-substituted phenylacetic acids valuable precursors in the synthesis of diverse chemical entities. unimi.itnih.gov 4-Cyanophenylacetic acid, for example, is used as a reactant in the preparation of various complex organic molecules. ambeed.comchemicalbook.com

Chemical Significance and Research Interest of 2-Bromo-4-cyanophenylacetic Acid

While its isomers and related precursors are documented, specific research focused exclusively on This compound is limited in publicly available scientific literature. However, its chemical significance can be inferred from its structure as a trifunctional molecule, possessing a carboxylic acid, an aromatic bromine atom, and an aromatic cyano group. This unique combination of functional groups makes it a potentially valuable, though currently under-explored, building block in synthetic chemistry.

The key structural features and their implications for chemical reactivity are:

Carboxylic Acid Group: This provides the molecule with its acidic character and serves as a primary site for reactions such as esterification and amidation.

Aromatic Bromine Atom: Located at the ortho-position to the acetic acid side chain, the bromo-substituent can be replaced through various nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. Its position may also introduce steric hindrance that could influence the conformation of the side chain.

Aromatic Cyano Group: Positioned at the para-position to the acetic acid group, this strong electron-withdrawing group influences the electronic properties of the entire molecule. It enhances the acidity of the carboxylic acid and activates the aromatic ring for certain types of reactions. The nitrile itself is a versatile functional group for further synthetic transformations.

The compound can be viewed as a derivative of its potential precursor, 2-Bromo-4'-cyanoacetophenone, which is a known intermediate in the synthesis of various organic compounds, including those with applications in agrochemicals and materials science. sigmaaldrich.comchemimpex.com The conversion of the acetophenone (B1666503) to the phenylacetic acid would be a standard synthetic step, suggesting that this compound is an accessible target for synthesis.

The research interest in this specific molecule likely lies in its potential as an intermediate for creating more complex, highly substituted aromatic compounds. The orthogonal reactivity of the three functional groups (carboxylic acid, bromine, and cyano) would allow for selective, stepwise modifications, making it an attractive scaffold for combinatorial chemistry and the synthesis of novel pharmaceutical or material science candidates.

Data Tables

Properties of Related Phenylacetic Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Phenylacetic acid 103-82-2 C₈H₈O₂ 136.15 76-77
4-Bromophenylacetic acid 1878-68-8 C₈H₇BrO₂ 215.04 118
4-Cyanophenylacetic acid 5462-71-5 C₉H₇NO₂ 161.16 150-154
2-(3-Bromo-4-cyanophenyl)acetic acid 1261859-44-2 C₉H₆BrNO₂ 240.05 Data not publicly available

Data sourced from wikipedia.orgwikipedia.orgchemicalbook.comchemsrc.com

Properties of this compound

Property Value
IUPAC Name 2-(2-Bromo-4-cyanophenyl)acetic acid
Molecular Formula C₉H₆BrNO₂
Molecular Weight 240.05 g/mol
CAS Number Data not publicly available
Melting Point Data not publicly available
Boiling Point Data not publicly available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

2-(2-bromo-4-cyanophenyl)acetic acid

InChI

InChI=1S/C9H6BrNO2/c10-8-3-6(5-11)1-2-7(8)4-9(12)13/h1-3H,4H2,(H,12,13)

InChI Key

WHNOETLSOYKILQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)Br)CC(=O)O

Origin of Product

United States

Reaction Mechanisms and Mechanistic Investigations Involving 2 Bromo 4 Cyanophenylacetic Acid

Pathways of Formation and Interconversion

The synthesis and subsequent reactions of 2-Bromo-4-cyanophenylacetic acid involve a variety of mechanistic pathways, governed by the electronic and steric properties of the molecule.

While many syntheses of aryl acetic acids rely on ionic pathways, radical mechanisms can also be employed, particularly in the formation of the C-C bond of the acetic acid side chain. For instance, reactions involving radical precursors can lead to the alkylation of an aromatic ring. However, direct synthesis of a complex, multi-substituted molecule like this compound via a free-radical pathway is often challenging due to issues with regioselectivity. A more common approach involves the modification of a pre-existing phenylacetic acid derivative.

The reactivity of the benzene (B151609) ring in this compound towards substitution is influenced by the existing substituents. Both the cyano (-CN) and the acetic acid (-CH₂COOH) groups are electron-withdrawing and act as meta-directors. The bromo (-Br) group, while deactivating due to its inductive effect, is an ortho, para-director because of resonance.

Electrophilic Aromatic Substitution: In an electrophilic aromatic substitution reaction, the incoming electrophile will be directed to a specific position based on the combined effects of the substituents. The strong deactivating nature of the cyano and carboxylic acid groups makes the ring less reactive than benzene. msu.edumsu.edu The directing effects are summarized below.

SubstituentPosition on RingElectronic EffectDirecting Influence
-Br2Inductive: Withdrawing; Resonance: DonatingOrtho, Para (Deactivating)
-CH₂COOH1Inductive: WithdrawingMeta (Deactivating)
-CN4Inductive & Resonance: WithdrawingMeta (Deactivating)

Given the positions of the existing groups, the potential sites for electrophilic attack are sterically hindered and electronically disfavored. The most likely position for a new substituent would be directed by the bromine atom to the positions ortho to it (positions 3 and 5), but these are meta to the deactivating cyano and alkyl acid groups. Therefore, forcing conditions are typically required for further electrophilic substitution. msu.edumsu.edu

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) is generally difficult on an unactivated benzene ring. However, the presence of the strongly electron-withdrawing cyano group para to the bromine atom can facilitate the displacement of the bromide ion by a strong nucleophile. This reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. Such reactions are a key pathway for introducing nucleophiles onto an aromatic ring. msu.edu

The carboxylic acid group is a versatile functional handle for a variety of transformations. msu.edujackwestin.com Key reactions include:

Esterification: In the presence of an alcohol and an acid catalyst (e.g., H₂SO₄), this compound can be converted to its corresponding ester via Fischer esterification.

Amide Formation: Reaction with an amine, often activated by a coupling agent like dicyclohexylcarbodiimide (DCC), yields an amide. jackwestin.com

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol, yielding 2-(2-bromo-4-cyanophenyl)ethanol. jackwestin.com

Conversion to Acyl Halide: Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into a more reactive acyl chloride, which is a key intermediate for synthesizing esters and amides under milder conditions.

These reactions typically proceed via nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon. youtube.com

The cyano group (-C≡N) can undergo several important transformations, most notably hydrolysis.

Acid- or Base-Catalyzed Hydrolysis: Under harsh acidic or basic conditions with heating, the nitrile can be fully hydrolyzed. This process first yields an amide intermediate (2-bromo-4-(aminocarbonyl)phenylacetic acid) before proceeding to the corresponding dicarboxylic acid (2-bromo-4-carboxyphenylacetic acid).

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like LiAlH₄ or through catalytic hydrogenation.

Kinetic Studies of Relevant Reactions

Specific kinetic data for reactions involving this compound are not extensively documented in publicly available literature. However, the kinetics of the individual reaction types are well-established.

Electrophilic Aromatic Substitution: The rate-determining step is the initial attack of the electrophile on the aromatic ring to form the resonance-stabilized carbocation intermediate (the σ-complex or benzenonium ion). msu.edu The presence of multiple deactivating groups on the ring would be expected to significantly increase the activation energy and thus slow the reaction rate compared to benzene.

Nucleophilic Acyl Substitution: The rates of these reactions depend on the nucleophilicity of the attacking species, the electrophilicity of the carbonyl carbon, and the quality of the leaving group. youtube.com For instance, the conversion of the carboxylic acid to an acyl chloride first greatly enhances the rate of subsequent reactions with weaker nucleophiles like alcohols.

Isolation and Characterization of Key Reaction Intermediates

The direct isolation of reaction intermediates is often challenging due to their transient nature. However, their existence is inferred from mechanistic studies and, in some cases, they can be trapped or observed spectroscopically.

Benzenonium Ion (σ-complex): In electrophilic aromatic substitution, the benzenonium ion is a key intermediate where the aromaticity of the ring is temporarily broken. msu.edulibretexts.org This cation is stabilized by resonance, delocalizing the positive charge over the ring.

Acyl Halides: As mentioned, the conversion of the carboxylic acid to an acyl halide (e.g., 2-Bromo-4-cyanophenylacetyl chloride) is a common synthetic strategy. These acyl halides are stable enough to be isolated and characterized before being used in subsequent steps.

Tetrahedral Intermediates: In nucleophilic acyl substitution reactions, the attack of a nucleophile on the carbonyl carbon forms a short-lived tetrahedral intermediate. The collapse of this intermediate, with the expulsion of a leaving group, regenerates the carbonyl double bond and yields the final product. youtube.com

Derivatization and Functionalization Strategies of 2 Bromo 4 Cyanophenylacetic Acid

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, offering multiple pathways for structural elaboration. These include esterification, amidation, and reduction, each leading to a distinct class of compounds with tailored properties.

Esterification Reactions and Ester Transformations

Esterification of carboxylic acids is a fundamental transformation in organic synthesis. For instance, the Fischer esterification method, which involves refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, can be employed. wikipedia.org In a similar vein, 2-bromo-4-cyanophenylacetic acid can be converted to its corresponding esters. These ester derivatives can then undergo further transformations. For example, refluxing the methyl ester with hydrazine (B178648) can yield the corresponding hydrazone, 2-(2-bromo-4-cyanophenyl)acetohydrazide. wikipedia.org This hydrazone can be further reacted with aldehydes to form various Schiff bases. wikipedia.org

Another approach to esterification involves the use of alkylating agents. For example, 4'-bromophenacyl trifluoromethanesulfonate (B1224126) has been used to prepare 4'-bromophenacyl ester derivatives of carboxylic acids for spectrophotometric detection in high-performance liquid chromatography (HPLC). nih.gov This method is efficient, with reactions often reaching completion in minutes at room temperature. nih.gov

ReactantReagentProductApplication
This compoundMethanol, Sulfuric AcidMethyl 2-(2-bromo-4-cyanophenyl)acetateIntermediate for further synthesis
Methyl 2-(2-bromo-4-cyanophenyl)acetateHydrazine2-(2-bromo-4-cyanophenyl)acetohydrazidePrecursor for hydrazone derivatives
Carboxylic Acids4'-Bromophenacyl trifluoromethanesulfonate4'-Bromophenacyl estersHPLC analysis

Amidation Reactions for Conjugate Formation

The formation of amides from carboxylic acids is a crucial reaction for creating peptide bonds and other conjugates. Direct amidation of carboxylic acids with amines can be challenging and often requires activating agents. Boric acid has emerged as a green and efficient catalyst for this transformation, facilitating the formation of amides from a wide range of carboxylic acids and amines. orgsyn.org This method is particularly useful for synthesizing medicinally relevant carboxamides and has been employed in the preparation of sterically hindered N,N-disubstituted amides. orgsyn.org

Carbodiimide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are also widely used to facilitate amide bond formation under mild, aqueous conditions. nih.gov This strategy is valuable for conjugating small biologically relevant carboxylic acids. nih.gov For example, 4-bromo-N-methylbenzylamine has been used as a derivatization reagent for carboxylic acids, where the bromine atom provides a recognizable isotopic pattern for mass spectrometry analysis. nih.gov

Carboxylic AcidAmineCoupling/CatalystProductSignificance
General Carboxylic AcidsVarious AminesBoric AcidAmidesGreen and efficient synthesis
Biologically relevant carboxylic acids4-Bromo-N-methylbenzylamineEDCDerivatized amidesHPLC-MS analysis with isotopic labeling
4-Cyanophenylacetic acidDiallylamineNot specified4-Cyano-N,N-di-2-propen-1-ylbenzeneacetamideSynthesis of a specific amide derivative sigmaaldrich.com

Reduction and Other Carboxyl Group Conversions

The carboxylic acid group can be reduced to an aldehyde or an alcohol. The direct conversion of carboxylic acids to aldehydes can be achieved using various reagents, such as a combination of a nickel precatalyst, dimethyl dicarbonate, and diphenylsilane, which prevents over-reduction to the alcohol. organic-chemistry.org Another method involves the use of Cp2Zr(H)Cl (Schwartz's reagent) for the reduction of tertiary amides to aldehydes. organic-chemistry.org

The α-carbon of carboxylic acids can also be functionalized. The Hell-Volhard-Zelinskii reaction allows for the α-bromination of carboxylic acids using a mixture of bromine and phosphorus tribromide. libretexts.org The resulting α-bromo carboxylic acids are versatile synthetic intermediates that can react with various nucleophiles. libretexts.org For example, reaction with an aqueous base followed by an acidic work-up yields α-hydroxy carboxylic acids, while reaction with excess ammonia (B1221849) provides α-amino acids. libretexts.org

Transformations of the Cyano Group

The cyano group is another key functional handle in this compound, offering pathways to amides, carboxylic acids, and amines.

Hydrolysis to Amide or Carboxylic Acid

The hydrolysis of nitriles is a well-established transformation that can lead to either amides or carboxylic acids depending on the reaction conditions. lumenlearning.com This reaction proceeds through the nucleophilic addition of water to the carbon-nitrogen triple bond. lumenlearning.com Acid-catalyzed hydrolysis, typically by heating with a dilute acid like hydrochloric acid, results in the formation of a carboxylic acid. libretexts.org For example, this method can be used to convert a nitrile to the corresponding carboxylic acid, increasing the carbon chain length by one. lumenlearning.comlibretexts.org

Alkaline hydrolysis, on the other hand, which involves heating the nitrile with a base such as sodium hydroxide (B78521), initially forms the salt of the carboxylic acid and ammonia. libretexts.org Subsequent acidification is necessary to obtain the free carboxylic acid. libretexts.org The hydrolysis can be controlled to stop at the amide stage under specific conditions, often involving careful control of pH. stackexchange.com

Starting MaterialConditionsProduct
NitrileDilute Acid (e.g., HCl), HeatCarboxylic Acid
NitrileBase (e.g., NaOH), Heat, then AcidificationCarboxylic Acid
NitrileControlled pH (7-8)Amide

Reduction to Amine Derivatives

The reduction of the cyano group provides a direct route to primary amines. A variety of reducing agents can be employed for this transformation. researchgate.net Lithium aluminum hydride (LiAlH4) is a powerful reducing agent that effectively converts nitriles to primary amines. libretexts.org The reaction involves the nucleophilic addition of hydride to the nitrile carbon, followed by an aqueous work-up. libretexts.org

Other methods for nitrile reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, often under pressure. researchgate.net Diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride (B1222165) is another effective reagent for reducing a wide range of aliphatic and aromatic nitriles to their corresponding primary amines in excellent yields. nih.govorganic-chemistry.org This method shows good functional group tolerance, allowing for the selective reduction of a nitrile in the presence of an ester group. nih.gov

Starting MaterialReagent(s)Product
NitrileLithium aluminum hydride (LiAlH4), then H2OPrimary Amine
NitrileH2, Pd/C or Raney NiPrimary Amine
NitrileDiisopropylaminoborane, cat. LiBH4Primary Amine

Cycloaddition Reactions (e.g., Tetrazole Formation)

The nitrile group of this compound is a prime site for [2+3] cycloaddition reactions, most notably for the formation of tetrazole rings. Tetrazoles are recognized as bioisosteres of carboxylic acids, often enhancing metabolic stability and receptor binding affinity in drug candidates.

The most common method for synthesizing 5-substituted 1H-tetrazoles is the reaction of nitriles with an azide (B81097) source. This can be achieved using hydrazoic acid or, more commonly and safely, sodium azide in the presence of a Lewis acid or an ammonium (B1175870) salt. For this compound, the reaction would proceed by treating it with sodium azide and a promoter like zinc chloride or ammonium chloride in a suitable solvent such as DMF or water. The reaction converts the cyano group into a 5-substituted tetrazole ring, yielding (2-bromo-4-(1H-tetrazol-5-yl)phenyl)acetic acid. This transformation is highly valuable for modifying the physicochemical properties of the parent molecule. The use of zinc salts as catalysts in aqueous solutions is a well-established, green, and efficient method for this conversion. organic-chemistry.org

General Reaction Scheme for Tetrazole Formation:

This compound + NaN₃ --(Catalyst/Solvent)--> (2-bromo-4-(1H-tetrazol-5-yl)phenyl)acetic acid

Catalyst/PromoterSolventTypical ConditionsResult
Zinc Salts (e.g., ZnBr₂)WaterRefluxHigh yield of tetrazole
Ammonium ChlorideDMF100-120 °CGood to excellent yield
Triethylammonium ChlorideToluene (B28343)RefluxEffective conversion

Derivatization at the Bromine Position

The bromine atom on the phenyl ring is a versatile handle for introducing a wide array of substituents through several powerful C-C and C-N bond-forming reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are highly applicable to this compound.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with a boronic acid or ester to form a biaryl compound. libretexts.org For the target molecule, reacting it with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃, K₂CO₃) would replace the bromine atom with the corresponding aryl group. nih.govarkat-usa.org The reaction is generally tolerant of both the nitrile and carboxylic acid functionalities.

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org Using a palladium catalyst, a copper(I) co-catalyst (typically CuI), and an amine base (like triethylamine (B128534) or diisopropylamine), this compound can be reacted with various alkynes to introduce an alkynyl substituent at the bromine position. This is a powerful method for constructing linear, rigid scaffolds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the aryl bromide and an amine (primary or secondary). capes.gov.brorganic-chemistry.orgyoutube.com Employing a palladium precursor and a specialized phosphine (B1218219) ligand (e.g., BINAP, XPhos) with a base (e.g., NaOt-Bu), the bromine atom can be substituted with a wide range of amino groups. rsc.org This is a premier method for synthesizing aniline (B41778) derivatives.

Table of Potential Cross-Coupling Reactions:

Reaction Name Coupling Partner Catalyst System (Example) Base (Example) Product Type
Suzuki-Miyaura Arylboronic acid Pd(PPh₃)₄ K₂CO₃ Biaryl acetic acid
Sonogashira Terminal alkyne PdCl₂(PPh₃)₂ / CuI Et₃N Arylalkynyl acetic acid

Nucleophilic Aromatic Substitution (SNAr) on Activated Aryl Halides

The presence of a strong electron-withdrawing cyano group para to the bromine atom activates the aromatic ring for nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org In this mechanism, a nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the bromide ion. masterorganicchemistry.comyoutube.com This pathway allows for the introduction of strong nucleophiles.

This strategy is advantageous as it often avoids the need for metal catalysts. Strong nucleophiles such as alkoxides (e.g., sodium methoxide), thiolates, and amines can displace the bromine atom under suitable, often heated, conditions. The rate and success of SNAr reactions are highly dependent on the strength of the nucleophile and the ability of the aromatic ring to stabilize the intermediate negative charge. libretexts.org

Examples of SNAr Nucleophiles:

Nucleophile Reagent Example Product Functional Group
Alkoxide Sodium Methoxide (NaOMe) Aryl Ether
Thiolate Sodium Thiophenoxide (NaSPh) Thioether
Amine Piperidine Tertiary Amine

Reduction to Debrominated Analogues

The bromine atom can be selectively removed through reduction, a process known as hydrodebromination. This is a useful strategy for accessing the 4-cyanophenylacetic acid analogue, which can serve as a control compound in biological studies or as a precursor for further synthesis.

A common and effective method is catalytic hydrogenation. This involves treating this compound with hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst. A base, such as triethylamine or potassium acetate (B1210297), is often added to neutralize the HBr formed during the reaction. Care must be taken with reaction conditions to avoid reduction of the nitrile group. Alternative methods include using transfer hydrogenation (e.g., with ammonium formate (B1220265) as the hydrogen source) or other reducing agents like zinc dust in acetic acid.

Side Chain Functionalization (e.g., Alpha-position halogenation or alkylation)

The methylene (B1212753) (-CH₂-) group in the acetic acid side chain is amenable to functionalization, primarily at the alpha-position (the carbon adjacent to the carboxyl group).

Alpha-Halogenation: Carboxylic acids can be halogenated at the α-position through the Hell-Volhard-Zelinsky (HVZ) reaction. jove.comchemistrysteps.com This involves treating the carboxylic acid with a halogen (Br₂ or Cl₂) and a catalytic amount of phosphorus tribromide (PBr₃) or phosphorus trichloride (B1173362) (PCl₃). The reaction proceeds via the formation of an acyl halide intermediate, which more readily enolizes than the carboxylic acid itself, allowing for electrophilic attack by the halogen. chemistrysteps.com Subsequent hydrolysis yields the α-halo-2-bromo-4-cyanophenylacetic acid. This introduces a new reactive site for subsequent nucleophilic substitution reactions.

Alpha-Alkylation: Direct alkylation of the α-carbon is typically achieved by first forming a dianion. acs.orgacs.org Treatment of this compound with two equivalents of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature will deprotonate both the carboxylic acid and the α-carbon, forming an enediolate. nih.govyoutube.com This highly nucleophilic intermediate can then react with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to install an alkyl group at the α-position. This method allows for the construction of more complex side chains. nih.gov

Applications in Advanced Organic Synthesis and Chemical Materials Science

Role as a Key Intermediate in Complex Molecular Architectures

The structure of 2-Bromo-4-cyanophenylacetic acid, featuring a carboxylic acid, a bromine atom, and a cyano group on a phenyl ring, positions it as a highly versatile intermediate for the synthesis of complex molecules. The carboxylic acid moiety allows for standard amide and ester formations, while the bromo and cyano groups offer sites for a variety of coupling and transformation reactions. For instance, the bromo group can participate in palladium-catalyzed cross-coupling reactions, and the cyano group can be hydrolyzed, reduced, or converted to other functional groups.

Precursor for Advanced Pharmaceutical Intermediates in Medicinal Chemistry

Though direct examples are scarce, the utility of related brominated and cyanated phenylacetic acids as precursors for pharmaceutical intermediates is well-established. For example, various substituted phenylacetic acids are core components in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The "2-Bromo-4-cyanophenyl" scaffold could be instrumental in creating novel drug candidates. A related compound, 2-Bromo-4'-cyanoacetophenone, serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. chemimpex.com

Building Block for Heterocyclic Compound Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry. The functional groups on this compound make it a promising precursor for various heterocyclic systems. The cyano and carboxylic acid groups can be utilized in cyclization reactions to form nitrogen- and oxygen-containing heterocycles. For example, cyanoacetylhydrazine, a related building block, is used to synthesize a variety of heterocyclic derivatives with potential antitumor activity. nih.gov The reaction of ω-bromoacetophenones with cyanoacetylhydrazine has been shown to produce various heterocyclic systems, including 1,3,4-triazine and pyridine (B92270) derivatives. nih.gov

Applications in Probe Design and Radiolabeling Chemistry (e.g., 18F-labeling precursors)

The development of radiolabeled probes for imaging techniques like Positron Emission Tomography (PET) is a significant area of research. While no direct 18F-labeling applications of this compound are documented, the presence of a bromo- and cyano-substituted aromatic ring suggests its potential as a precursor for such probes. The bromo group can be a site for radiohalogenation.

Integration into Materials Science and Interface Chemistry (e.g., Surface Modification)

The carboxylic acid group of this compound allows for its anchoring onto various surfaces, making it a candidate for surface modification applications. The phenyl ring, along with the polar cyano group, can alter the surface properties of materials, such as their hydrophobicity and chemical reactivity. A related compound, 2-Bromo-4'-cyanoacetophenone, is noted for its use in formulating advanced materials, including polymers and coatings, to enhance their chemical resistance and durability. chemimpex.com

Synthesis of Agro-chemical Precursors and Derivatives

Substituted phenylacetic acids and their derivatives are known to be used in the synthesis of herbicides and pesticides. wikipedia.org The specific combination of functional groups in this compound could lead to the development of new agrochemicals with unique modes of action. The related compound, 2-Bromo-4'-cyanoacetophenone, is also recognized for its role in developing agrochemical products. chemimpex.com

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Bromo-4-cyanophenylacetic acid in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.

In the ¹H NMR spectrum of this compound, specific resonances are expected for the aromatic protons and the methylene (B1212753) protons of the acetic acid moiety. The aromatic region would likely display a complex splitting pattern due to the disubstitution of the benzene (B151609) ring. Specifically, one would anticipate three distinct signals for the aromatic protons. The proton at position 6 would likely appear as a doublet, coupled to the proton at position 5. The proton at position 5 would be expected to be a doublet of doublets, showing coupling to the protons at positions 6 and 3. The proton at position 3 would likely be a singlet or a very finely split doublet. The methylene protons of the acetic acid group would appear as a singlet, typically in the range of 3.6-4.0 ppm. The acidic proton of the carboxylic acid group would be observed as a broad singlet at a downfield chemical shift, generally above 10 ppm, and its position can be concentration-dependent.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, distinct signals are expected for each carbon atom. The carbonyl carbon of the carboxylic acid would resonate at the most downfield position, typically in the range of 170-180 ppm. The carbon of the nitrile group is expected to appear around 115-120 ppm. The aromatic carbons would exhibit a range of chemical shifts, with the carbon bearing the bromine atom (C2) being significantly shielded compared to the others. The methylene carbon of the acetic acid group would be found in the aliphatic region of the spectrum.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
COOH>10 (broad s)170-180
CH₂3.6-4.0 (s)35-45
C1-135-140
C2-120-125
C37.6-7.8 (d)130-135
C4-110-115
C57.4-7.6 (dd)130-135
C67.7-7.9 (d)135-140
CN-115-120
Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.

To further confirm the structural assignments, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, confirming the connectivity within the aromatic ring. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, providing definitive C-H assignments.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-resolution mass spectrometry, often coupled with electrospray ionization (ESI), is critical for determining the exact mass of the molecular ion of this compound. This allows for the calculation of its elemental formula with high accuracy, confirming the presence of bromine and nitrogen. For this compound (C₉H₆BrNO₂), the expected monoisotopic mass is approximately 238.9582 g/mol . uni.lu The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be readily observable in the mass spectrum, presenting as two peaks of nearly equal intensity separated by two mass units (M+ and M+2).

For volatile derivatives of this compound, such as its methyl ester, Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized for separation and identification. However, for the direct analysis of the non-volatile carboxylic acid, Liquid Chromatography-Mass Spectrometry (LC-MS) is the more appropriate technique. LC-MS allows for the separation of the compound from impurities prior to its introduction into the mass spectrometer, providing both retention time and mass spectral data for enhanced confidence in identification.

Predicted Mass Spectrometry Data for this compound

Technique Ion Predicted m/z Notes
HRMS (ESI+)[M+H]⁺239.9655Shows characteristic Br isotope pattern
HRMS (ESI+)[M+Na]⁺261.9474Shows characteristic Br isotope pattern
HRMS (ESI-)[M-H]⁻237.9509Shows characteristic Br isotope pattern
Note: Predicted m/z values are based on the elemental composition C₉H₆BrNO₂. uni.lu

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of an aqueous acid (e.g., formic acid or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol), would be suitable. The compound would be detected using a UV detector, typically at a wavelength where the aromatic ring and nitrile group show strong absorbance. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and faster analysis times compared to traditional HPLC.

As mentioned previously, Gas Chromatography (GC) is generally not suitable for the direct analysis of the carboxylic acid due to its low volatility and potential for thermal degradation. However, after derivatization to a more volatile ester form (e.g., methyl ester), GC can be an effective tool for purity assessment.

During the synthesis of this compound, Flash Column Chromatography is a common technique for its purification on a preparative scale. The separation is typically performed on a silica (B1680970) gel stationary phase with a solvent system of varying polarity, such as a mixture of ethyl acetate (B1210297) and hexane. Thin-Layer Chromatography (TLC) is used to monitor the progress of the reaction and to identify the appropriate solvent system for flash chromatography.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

Expected Infrared (IR) Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid)2500-3300Broad
C=O (Carboxylic Acid)1700-1725Strong
C≡N (Nitrile)2220-2240Medium to Strong
C-Br (Aryl Bromide)500-600Medium to Strong
C-H (Aromatic)3000-3100Medium
C-H (Aliphatic)2850-2960Medium
C=C (Aromatic)1450-1600Medium to Weak
Note: These are expected ranges and the exact positions can be influenced by the molecular environment.

Computational and Theoretical Studies on 2 Bromo 4 Cyanophenylacetic Acid

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Bromo-4-cyanophenylacetic acid, these studies would typically employ methods like Density Functional Theory (DFT) to determine the optimized molecular geometry, bond lengths, and bond angles.

In a study on the related compound 2-(4-Cyanophenylamino)acetic acid, DFT calculations using the B3LYP method with a 6–311++G(d,p) basis set were performed to achieve an optimized structure. nih.gov Similar calculations for this compound would provide insights into how the bromine atom and cyano group influence the geometry of the phenylacetic acid backbone.

The electronic properties, such as the distribution of electron density, can be visualized through the Molecular Electrostatic Potential (MEP) map. The MEP for a related compound, 3-Bromophenyl acetic acid, was calculated to identify the electrophilic and nucleophilic sites, which is crucial for predicting reactivity. researchgate.net For this compound, the MEP would likely show negative potential around the cyano group and the carboxylic oxygen atoms, indicating susceptibility to electrophilic attack, and positive potential around the acidic hydrogen.

Furthermore, Frontier Molecular Orbital (HOMO-LUMO) analysis is critical. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap indicate the molecule's chemical reactivity and kinetic stability. For 2-(4-Cyanophenylamino)acetic acid, the calculated HOMO-LUMO gap was found to be significant, indicating good stability. nih.gov A similar analysis for this compound would be invaluable in understanding its electronic transitions and reactivity.

Table 1: Predicted Electronic Properties of a Structurally Similar Compound, 2-(4-Cyanophenylamino)acetic acid

PropertyValue
HOMO Energy-6.2056 eV
LUMO Energy-1.2901 eV
Energy Gap4.9155 eV

Data from a computational study on 2-(4-Cyanophenylamino)acetic acid, used here as an illustrative example. nih.gov

Reaction Pathway Prediction and Transition State Analysis

Computational chemistry can be employed to model chemical reactions, predicting the most likely pathways and identifying the transition states. This is particularly useful for understanding the synthesis and degradation of this compound.

For instance, the synthesis of 4-Bromophenylacetic acid can occur via electrophilic aromatic substitution of phenylacetic acid. bldpharm.com A computational study could model this reaction, calculating the activation energies for bromination at the ortho, meta, and para positions to explain the observed regioselectivity. For this compound, theoretical calculations could predict the feasibility of various synthetic routes and the stability of reaction intermediates.

Transition state analysis, often performed using methods like Synchronous Transit-Guided Quasi-Newton (STQN), allows for the determination of the energy barrier of a reaction. While no specific studies on the reaction pathways of this compound are available, research on similar molecules demonstrates the utility of these methods in understanding reaction kinetics and mechanisms.

Spectroscopic Property Prediction and Validation

Computational methods are highly effective in predicting various spectroscopic properties, which can then be used to validate experimental data or to aid in the identification of the compound.

Vibrational Spectroscopy (FT-IR and FT-Raman): DFT calculations can predict the vibrational frequencies of a molecule. These theoretical spectra can be compared with experimental Fourier Transform Infrared (FT-IR) and FT-Raman spectra to assign the observed bands to specific vibrational modes. A study on 3-Bromophenyl acetic acid used DFT with the B3LYP/6-311++G(d,p) basis set to calculate its vibrational frequencies, which showed good agreement with experimental results. researchgate.net A similar approach for this compound would help in its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is another powerful application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. For 3-Bromophenyl acetic acid, the theoretical chemical shifts were calculated and compared with experimental data, aiding in the complete assignment of the NMR spectra. researchgate.net Such predictions for this compound would be invaluable for its identification and structural elucidation.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of a molecule. The calculated absorption wavelengths and oscillator strengths can be compared with experimental data to understand the electronic transitions. In the study of 2-(4-Cyanophenylamino)acetic acid, TD-DFT was used to interpret the observed UV-Vis spectrum. nih.gov

Table 2: Predicted Spectroscopic Data for a Structurally Similar Compound, 3-Bromophenyl acetic acid

Spectroscopic TechniquePredicted Values
Key FT-IR Vibrational Frequencies (cm⁻¹)C=O stretching, O-H stretching, C-Br stretching
1H NMR Chemical Shifts (ppm)Aromatic protons, Methylene (B1212753) protons, Carboxylic acid proton
13C NMR Chemical Shifts (ppm)Aromatic carbons, Methylene carbon, Carboxylic carbon

Data is illustrative and based on computational studies of analogous compounds. researchgate.net

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to correlate the molecular structure of a compound with its chemical reactivity. Computational descriptors can be used to quantify these relationships.

For this compound, the presence of an electron-withdrawing bromine atom and a cyano group on the phenyl ring is expected to significantly influence its reactivity. In a study of 2-(3-Bromo-4-methoxyphenyl)acetic acid, it was noted that the bromine atom acts as an electron-withdrawing group, which was reflected in the C-C-C bond angles of the phenyl ring. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models, which are a subset of SRR, could be developed to predict the biological activity of derivatives of this compound based on calculated molecular descriptors such as electronic properties, steric factors, and hydrophobicity.

Conformational Analysis and Molecular Dynamics Simulations

Conformational Analysis: Molecules with rotatable bonds, like the acetic acid side chain in this compound, can exist in multiple conformations. Conformational analysis, often performed by scanning the potential energy surface (PES) through rotation of specific dihedral angles, helps to identify the most stable conformer(s). A study on 2,4'-dibromoacetophenone (B128361) performed a PES scan to determine its most stable structure. nih.gov A similar analysis for this compound would reveal the preferred orientation of the carboxylic acid group relative to the phenyl ring.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule over time, which is particularly useful for studying its interactions in a biological system or in solution. By simulating the movement of atoms and molecules, MD can be used to explore conformational changes, solvent effects, and binding interactions with macromolecules. While no MD simulations have been reported specifically for this compound, this technique holds great promise for understanding its behavior in a physiological environment.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Current syntheses of substituted phenylacetic acids often rely on multi-step processes that may involve harsh reagents. For instance, traditional routes can include the chloromethylation or bromomethylation of an aromatic compound, followed by reaction with cyanide and subsequent hydrolysis to yield the acid. google.com Future research should prioritize the development of more efficient and environmentally benign synthetic pathways.

A key area of focus will be the implementation of "green" chemistry principles. This includes exploring one-pot syntheses, minimizing the use of hazardous solvents, and utilizing catalytic rather than stoichiometric reagents. Investigating novel starting materials and alternative activation methods for the acetic acid moiety, such as those involving sulfonyloxy-activated hydroxyacetic acid derivatives, could lead to more streamlined and sustainable processes. google.com The goal is to create scalable, cost-effective, and safer routes that reduce waste and energy consumption.

Exploration of New Catalytic Transformations

The functional groups of 2-Bromo-4-cyanophenylacetic acid serve as handles for a wide range of catalytic reactions, opening avenues for creating complex molecular architectures. Future research should systematically explore these possibilities.

Cross-Coupling Reactions: The aryl bromide is an ideal site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. inventivapharma.com While these are established methods, future work could explore their application to this specific substrate to synthesize novel biaryl compounds, stilbenes, and aryl alkynes, which are valuable in materials science and medicinal chemistry.

C-H Functionalization: Recent advances in catalytic late-stage bromination and chlorination at the α-carbon of aryl acetic acids demonstrate the potential for further functionalizing the molecule. researchgate.netunimi.it Exploring catalytic C-H amination, arylation, or alkylation at this position would provide direct access to a new class of derivatives.

Nitrile Group Transformations: The cyano group can be catalytically hydrated to an amide, reduced to an amine, or converted into various nitrogen-containing heterocycles like tetrazoles. Developing selective catalytic systems for these transformations in the presence of the bromo and carboxylic acid groups is a significant research challenge.

Decarboxylative Couplings: The carboxylic acid itself can be used as a reactive handle in decarboxylative coupling reactions, providing an alternative to traditional cross-coupling methods and expanding the synthetic utility of the molecule.

A summary of potential catalytic transformations is presented below.

Functional GroupCatalytic Reaction TypePotential Product Class
Aryl BromideSuzuki CouplingBiaryl Phenylacetic Acids
Aryl BromideSonogashira CouplingArylalkyne Phenylacetic Acids
α-CarbonC-H Halogenationα-Halo-2-bromo-4-cyanophenylacetic acids
α-CarbonC-H Aminationα-Amino Acid Derivatives
Cyano GroupCatalytic Hydration2-Bromo-4-carbamoylphenylacetic acid
Cyano GroupCatalytic Reduction2-Bromo-4-(aminomethyl)phenylacetic acid
Carboxylic AcidDecarboxylative CouplingSubstituted 3-bromobenzonitrile (B1265711) derivatives

Investigation of Molecular Interactions and Target Engagement at a Chemical Level

Understanding the non-covalent interactions and conformational preferences of this compound is crucial for its application in supramolecular chemistry and as a fragment in drug design. Future studies should focus on a detailed chemical-level investigation of its molecular behavior.

Building on studies of similar molecules, a combination of spectroscopic and computational methods can be employed. nih.govnih.gov High-resolution rotational spectroscopy in the gas phase can provide precise information on the molecule's conformational landscape and the subtle balance of intramolecular forces. nih.gov Techniques like FT-IR, FT-Raman, and NMR spectroscopy, combined with theoretical calculations, can elucidate its vibrational properties and electronic structure. nih.gov

Natural Bond Orbital (NBO) analysis can be used to understand charge transfer and delocalization arising from intramolecular interactions. nih.gov Furthermore, mapping the Molecular Electrostatic Potential (MEP) would identify the electrophilic and nucleophilic regions of the molecule, offering insights into how it might interact with biological targets or other chemical species. nih.gov These fundamental studies are essential for rationally designing molecules with specific binding properties.

Design of Next-Generation Derivatives for Specific Chemical Applications

The true potential of this compound lies in its role as a versatile building block for next-generation derivatives tailored for specific applications. Based on its chemical structure and reactivity, several classes of derivatives can be envisioned.

Medicinal Chemistry Scaffolds: The phenylacetic acid motif is present in various therapeutic agents. inventivapharma.com By using the catalytic transformations described in section 8.2, derivatives can be synthesized where the bromo group is replaced with other functionalities to modulate activity or the cyano group is converted into a bioisostere. For example, related bromo-ketone precursors are used to synthesize complex heterocyclic structures like thiazoles and indolizines, suggesting a pathway for creating novel bioactive compounds. sigmaaldrich.com

Materials Science Precursors: The rigid aromatic core and multiple functional groups make it an attractive precursor for liquid crystals, functional polymers, and organic light-emitting diode (OLED) materials. Derivatives created through cross-coupling reactions could lead to materials with tailored electronic and photophysical properties.

Chemical Probes: By attaching fluorescent tags or affinity labels through reactions at the bromo or carboxylic acid positions, derivatives of this compound could be designed as chemical probes to study biological processes or reaction mechanisms.

Advanced Computational Approaches for Predictive Chemistry and Materials Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating discovery. Future research should leverage advanced computational methods to explore the chemical space around this compound.

Density Functional Theory (DFT) can be used for a wide range of predictions. As seen in studies of analogous compounds, DFT is effective for calculating spectroscopic properties, determining HOMO-LUMO energy gaps to predict charge transfer, and analyzing thermodynamic properties. nih.gov

Future computational work could include:

Reaction Mechanism Simulation: Simulating the transition states and reaction pathways for the catalytic transformations proposed in section 8.2 to optimize reaction conditions and predict outcomes.

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the conformational dynamics of the molecule and its derivatives in different solvent environments or when interacting with a target protein or surface.

Quantum Theory of Atoms in Molecules (QTAIM): Applying QTAIM analysis to precisely characterize the non-covalent interactions that govern the molecule's structure and its binding to other molecules. nih.gov

Machine Learning (ML): Developing ML models trained on data from computational and experimental studies to predict the properties of a large library of virtual derivatives, enabling high-throughput screening for specific applications.

A summary of applicable computational methods is provided below.

Computational MethodApplication AreaPredicted Properties
Density Functional Theory (DFT)Electronic StructureHOMO-LUMO energies, MEP, NBO analysis
Molecular Dynamics (MD)Conformational AnalysisSolvation effects, binding poses, dynamic behavior
Rotational Spectroscopy SimulationStructural DeterminationConformational energies, rotational constants
Machine Learning (ML)High-Throughput ScreeningPredicted bioactivity, material properties

By systematically pursuing these avenues of research, the scientific community can unlock the full potential of this compound as a valuable compound in synthetic, medicinal, and materials chemistry.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to minimize side products (e.g., di-brominated derivatives).
  • Adjust solvent polarity to enhance yield: DMF improves solubility for bromination, while THF is suitable for cyanation .

What spectroscopic and chromatographic methods are effective for characterizing this compound?

Basic
Key Techniques :

  • NMR :
    • ¹H NMR : Expect aromatic protons as doublets (δ 7.3–7.8 ppm, J = 8 Hz) and a singlet for the acetic acid CH₂ (δ 3.7–3.9 ppm). The cyano group deshields adjacent protons .
    • ¹³C NMR : Carboxylic acid carbon at ~175 ppm; nitrile carbon at ~115 ppm .
  • IR : Strong C≡N stretch at ~2230 cm⁻¹ and carboxylic O-H stretch at 2500–3000 cm⁻¹ .
  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) for purity assessment (>98%) .

Q. Methodological

  • Storage : Keep at 0–4°C in amber vials to prevent photodegradation. Desiccate to avoid hydrolysis .
  • Safety : Use fume hoods for synthesis; PPE (gloves, goggles) is mandatory due to irritant properties .
  • Stability Testing : Monitor via accelerated aging (40°C/75% RH for 4 weeks) and HPLC .

How to interpret NMR coupling constants for structural confirmation?

Analytical
Guidelines :

  • Vicinal Coupling (³JHH) : Aromatic protons in para-substituted derivatives show coupling constants of 8–10 Hz, confirming substitution patterns .
  • Diastereotopic Protons : CH₂ groups in acetic acid moieties may split into AB quartets (Δδ ~0.3 ppm) .

Example :
In this compound, the CH₂ group’s singlet in ¹H NMR confirms no adjacent protons, distinguishing it from ortho-substituted analogs .

In what research areas is this compound commonly used?

Q. Application-Oriented

  • Organic Synthesis : Intermediate for heterocycles (e.g., indoles, quinolines) via Suzuki-Miyaura coupling .
  • Medicinal Chemistry : Probe for COX-2 inhibition or antimicrobial activity in SAR studies .
  • Material Science : Precursor for liquid crystals or metal-organic frameworks (MOFs) due to planar aromatic structure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.